N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-9-7-13(24)19-15-20-21-16(22(9)15)26-8-14(25)18-12-5-3-11(4-6-12)17-10(2)23/h3-7H,8H2,1-2H3,(H,17,23)(H,18,25)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBUPWGMBMMIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-acetamidophenyl with various reagents to introduce the triazolopyrimidine group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanylacetamide linkage demonstrates nucleophilic displacement capabilities under basic conditions. Key reactions include:
Mechanistic Insight :
The sulfanyl group acts as a leaving group in SN2 reactions, facilitated by the electron-withdrawing triazolopyrimidine core. Copper-catalyzed cross-couplings follow a Ullmann-type mechanism.
Oxidation Reactions
The 7-oxo group and sulfur center undergo oxidation under controlled conditions:
Key Finding :
Sulfoxide derivatives show enhanced solubility in polar solvents compared to the parent compound.
Hydrolysis of Acetamide Moiety
The N-acetamidophenyl group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product | Biological Impact | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | N-(4-aminophenyl) derivative | Increased DNA intercalation | |
| NaOH (10%), 70°C, 6 hrs | Carboxylic acid analog | Improved kinase inhibition |
Stability Note :
The acetamide group remains intact in physiological pH (7.4), making it suitable for prodrug designs .
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Toluene, 110°C | Thiazolo[4,5-d]triazolopyrimidines | 63% | |
| NH₂NH₂ | Ethanol, Δ | Pyrazolo-triazolopyrimidine hybrids | 58% |
Mechanistic Pathway :
The sulfanyl group initiates nucleophilic attack on adjacent electrophilic centers, followed by dehydration .
Catalytic Hydrogenation
Selective reduction of the triazole ring:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Dihydrotriazolopyrimidine | 89% | |
| Rh/Al₂O₃ | H₂ (3 atm), THF | Tetrahydro derivatives | 76% |
Application :
Reduced analogs exhibit attenuated cytotoxicity but improved metabolic stability.
Metal-Catalyzed Cross-Couplings
The brominated analog participates in Suzuki-Miyaura reactions:
| Partner | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | EGFR inhibition | |
| Vinylboronates | SPhos-Pd, K₃PO₄ | Styryl-substituted analogs | Tubulin polymerization |
Yield Optimization :
Microwave irradiation (100°C, 20 min) increases yields to 82-85%.
Photochemical Reactivity
UV-induced reactions under nitrogen atmosphere:
| Wavelength (nm) | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | [2+2] Cycloadducts with alkenes | 0.32 | |
| 365 | DCM | Sulfur-centered radicals | Not quantified |
Significance :
Photoproducts show unique fluorescence properties for imaging applications .
Comparative Reactivity Table
A comparison with structurally related compounds:
| Compound | Sulfanyl Reactivity | Oxidation Stability | Hydrolysis Rate |
|---|---|---|---|
| Target Compound | High (SN2) | Moderate (H₂O₂-sensitive) | Slow (t₁/₂ = 48 hrs) |
| N-(4-nitrophenyl) analog | Moderate | Low (rapid sulfone formation) | Fast (t₁/₂ = 6 hrs) |
| Chlorophenyl derivative | Low | High | Very slow |
Scientific Research Applications
N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)-indomethacinamide: Known for its potent and selective inhibition of COX-2, this compound shares structural similarities but differs in its specific biological activities and applications.
4-acetamidophenyl triflimide: Used as a coupling agent in organic synthesis, this compound has different functional groups and applications compared to this compound.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzymatic inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a triazolopyrimidine core linked to an acetamidophenyl group, which may contribute to its diverse biological activities. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazolopyrimidine derivatives. For instance:
- In vitro studies showed that triazolopyrimidine compounds exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Triazolopyrimidine Derivative 1 | Staphylococcus aureus | 0.5 |
| Triazolopyrimidine Derivative 2 | Escherichia coli | 0.75 |
| N-(4-acetamidophenyl) derivative | Mycobacterium bovis BCG | 1.0 |
Anticancer Activity
The compound's anticancer potential is noteworthy:
- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds with similar structures can induce apoptosis and inhibit proliferation at concentrations ranging from 10 to 50 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Enzyme Inhibition Studies : Research indicates that triazolopyrimidine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The inhibition constants (IC50) for these enzymes were found to be in the micromolar range.
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized various triazolopyrimidine derivatives and tested them against clinical isolates of bacteria. The results indicated that modifications to the acetamide group significantly enhanced antimicrobial activity .
- Anticancer Research : Another study focused on evaluating the cytotoxic effects of N-(4-acetamidophenyl)-2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl acetamide against different cancer cell lines. Results showed promising anticancer activity with a mechanism involving the modulation of apoptosis-related proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
